N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique combination of functional groups, including a chlorobenzyl group, a furan-2-ylmethyl group, and a chromene-3-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Pechmann Condensation: Phenol + β-ketoester → Chromene
Chlorobenzylation: Chromene + 3-chlorobenzyl chloride → 3-chlorobenzyl chromene
Furan-2-ylmethylation: 3-chlorobenzyl chromene + furan-2-ylmethyl bromide → N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene
Carboxamidation: N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene + carboxamide reagent → this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxylate
- N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxylic acid
- N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structural features may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H16ClNO4 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-17-7-3-5-15(11-17)13-24(14-18-8-4-10-27-18)21(25)19-12-16-6-1-2-9-20(16)28-22(19)26/h1-12H,13-14H2 |
InChI Key |
KVYXVZIUJSAWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.